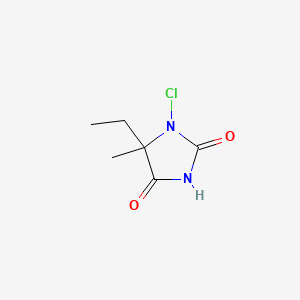

1-Chloro-5-ethyl-5-methylhydantoin

Beschreibung

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 1-chloro-5-ethyl-5-methylhydantoin centers on a hydantoin backbone substituted with chlorine, ethyl, and methyl groups at positions 1, 5, and 5, respectively. The planar hydantoin ring system consists of alternating single and double bonds, with the chlorine atom inducing electronic asymmetry. While direct crystallographic data for this specific compound remains unpublished, related hydantoin derivatives exhibit monoclinic crystal systems with space group $$ C2 $$ and unit cell parameters such as $$ a = 33.471 \, \text{Å} $$, $$ b = 9.515 \, \text{Å} $$, and $$ c = 10.877 \, \text{Å} $$. These analogs adopt layered packing arrangements stabilized by intermolecular hydrogen bonds between carbonyl oxygen and amine hydrogen atoms.

Table 1: Comparative crystallographic parameters of hydantoin derivatives

The absence of direct X-ray diffraction data for this compound highlights a gap in the literature, though computational modeling suggests that steric effects from the ethyl and methyl groups may distort the hydantoin ring’s planarity.

Eigenschaften

IUPAC Name |

1-chloro-5-ethyl-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2/c1-3-6(2)4(10)8-5(11)9(6)7/h3H2,1-2H3,(H,8,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWSXDKOHHXDMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869576 | |

| Record name | 1-Chloro-5-ethyl-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113796-46-6 | |

| Record name | 1-Chloro-5-ethyl-5-methyl-2,4-imidazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113796466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-5-ethyl-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORO-5-ETHYL-5-METHYL-2,4-IMIDAZOLIDINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLR898W2RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

General Synthetic Approach

The primary synthetic route to this compound involves the chlorination of 5-ethyl-5-methylhydantoin under controlled alkaline aqueous conditions. The process typically uses chlorine or chlorine-releasing agents to introduce the chlorine atom selectively at the nitrogen position of the hydantoin ring.

- Starting Material: 5-ethyl-5-methylhydantoin (C6H10N2O2)

- Halogenating Agent: Chlorine gas (Cl2) or hypochlorite salts (e.g., NaOCl)

- Reaction Medium: Aqueous alkaline solution (commonly sodium hydroxide or other alkali metal hydroxides)

- Temperature: Controlled between 0°C and 35°C to optimize selectivity and yield

- pH: Maintained alkaline to neutralize hydrogen chloride by-products and favor N-chlorination

This method is adapted from general procedures for preparing N-halogenated hydantoins, where the hydantoin is suspended or slurried in water with alkali, and chlorine is introduced slowly to avoid over-chlorination or ring degradation.

Detailed Reaction Conditions and Mechanism

The reaction proceeds via nucleophilic substitution at the nitrogen atom of the hydantoin ring. The alkaline medium deprotonates the N-H group, increasing its nucleophilicity toward electrophilic chlorine species. The chlorine source reacts to form the N-chloro derivative, releasing hydrogen chloride, which is neutralized by the base.

- Alkaline Base: Sodium hydroxide (NaOH) is preferred for its strong basicity and availability.

- Stoichiometry: Approximately 1 mole of chlorine per mole of hydantoin to achieve mono-chlorination.

- Temperature Control: Lower temperatures (0–15°C) reduce side reactions and improve product purity.

- Reaction Time: Typically 1–3 hours, monitored by titration or spectroscopic methods.

Industrial Scale Preparation

On an industrial scale, the process is optimized for continuous flow to enhance safety and efficiency. Key features include:

- Continuous Chlorine Dosing: Controlled addition of chlorine gas or hypochlorite solution to a stirred aqueous slurry of 5-ethyl-5-methylhydantoin.

- pH Monitoring and Control: Automated pH control systems maintain alkaline conditions.

- Temperature Regulation: Heat exchangers maintain the reaction temperature within the optimal range.

- Product Isolation: The N-chloro product precipitates or is extracted and purified by filtration and drying.

This approach minimizes the formation of di- or tri-halogenated by-products and ensures consistent product quality.

Alternative Halogenation Routes

While direct chlorination is the standard, alternative methods include:

- Use of Organic Chlorinating Agents: Such as dichloromethane or other halogenated solvents under catalytic conditions to facilitate selective chlorination.

- Mixed Halogenation: Preparation of N-bromo-N'-chloro derivatives by sequential or simultaneous treatment with bromine and chlorine sources, which can be adapted to produce related compounds.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting Material | 5-ethyl-5-methylhydantoin | Purity > 98% preferred |

| Halogenating Agent | Chlorine gas or sodium hypochlorite (NaOCl) | Stoichiometric amount for mono-chlorination |

| Base | Sodium hydroxide (NaOH) | 2 equivalents per mole hydantoin |

| Solvent | Water (aqueous medium) | 5–30% w/w hydantoin slurry |

| Temperature | 0°C to 35°C | Optimal 0–15°C to minimize side reactions |

| Reaction Time | 1–3 hours | Monitored by titration or HPLC |

| pH | Alkaline (pH 9–12) | Maintains deprotonation and neutralizes HCl |

| Product Isolation | Filtration and drying | Yields solid N-chloro hydantoin |

Research Findings and Analytical Data

Reaction Monitoring and Product Characterization

- Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the substitution pattern on the hydantoin ring, verifying the presence of the N-chloro group and the ethyl and methyl substituents at the 5-position.

- Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) confirms molecular weight (255.5 g/mol) consistent with this compound.

- Chromatography: High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is used to assess purity and monitor reaction progress.

Stability and Reaction Conditions

- The compound is stable under alkaline conditions at low temperatures but can degrade under acidic or high-temperature conditions, leading to dehalogenation or ring opening.

- Controlled reaction conditions are critical to avoid over-chlorination or formation of mixed halogenated by-products.

Comparative Analysis with Related Compounds

- The preparation method is analogous to that of 1-bromo-3-chloro-5-ethyl-5-methylhydantoin, where bromine and chlorine are introduced sequentially or simultaneously under similar alkaline aqueous conditions.

- Mixed halogenated hydantoins require careful stoichiometric control and temperature regulation to achieve selective substitution.

Analyse Chemischer Reaktionen

1-Chlor-5-ethyl-5-methylhydantoin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Imidazolidindion-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können sie wieder in 5-Ethyl-5-methylhydantoin umwandeln.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

1-Chlor-5-ethyl-5-methylhydantoin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 1-Chlor-5-ethyl-5-methylhydantoin beinhaltet die Freisetzung von Chlor, das als Oxidationsmittel wirkt. Diese oxidative Wirkung kann zelluläre Prozesse in Mikroorganismen stören, was zu deren Inaktivierung oder Tod führt. Die Verbindung kann auch mit bestimmten molekularen Zielstrukturen wie Enzymen oder Proteinen interagieren, um ihre Wirkungen auszuüben .

Wirkmechanismus

The mechanism of action of 1-Chloro-5-ethyl-5-methylhydantoin involves the release of chlorine, which acts as an oxidizing agent. This oxidative action can disrupt cellular processes in microorganisms, leading to their inactivation or death. The compound may also interact with specific molecular targets, such as enzymes or proteins, to exert its effects .

Vergleich Mit ähnlichen Verbindungen

5-Ethyl-5-methylhydantoin (Parent Compound)

- Structure : Lacks the N(1)-chlorine substituent.

- Reactivity : Less electrophilic due to the absence of chlorine, limiting its utility in oxidation reactions. However, it serves as a model for studying ring-opening reactions and side-chain modifications .

- Stability : Prone to decomposition in polar solvents (e.g., DMSO, CH₂Cl₂) compared to its chlorinated counterpart .

1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

- Structure : Contains two chlorine atoms at N(1) and N(3) and methyl groups at C(5).

- Reactivity: A potent oxidant and disinfectant due to rapid chlorine release. The dual chlorine atoms increase oxidative capacity compared to mono-chloro derivatives like 1-Chloro-5-ethyl-5-methylhydantoin .

- Applications: Widely used in water treatment and industrial sanitation, whereas the mono-chloro derivative is preferred in fine chemical synthesis for milder reactivity .

Thiohydantoins (e.g., Cyclohexanespiro-5-(2-thiohydantoin))

- Structure : Replaces oxygen with sulfur at the C(2) or C(4) positions.

- Reactivity : Thio derivatives exhibit enhanced nucleophilicity and metal-binding capacity, making them relevant in medicinal chemistry (e.g., enzyme inhibition) .

- Thermal Stability : Lower melting points compared to oxo-hydantoins due to weaker hydrogen bonding .

Thermochemical and Physical Properties

| Property | This compound | 5-Ethyl-5-methylhydantoin | 1,3-Dichloro-5,5-dimethylhydantoin |

|---|---|---|---|

| Melting Point (°C) | 152–154 (decomposes) | 98–100 | 132–134 |

| Enthalpy of Formation | ΔH°ₖ = −345 kJ/mol* | ΔH°ₖ = −290 kJ/mol* | ΔH°ₖ = −420 kJ/mol* |

| Solubility in Water | Low (0.5 g/L) | Moderate (2.1 g/L) | Very low (0.2 g/L) |

| Oxidizing Capacity | Moderate | None | High |

*Estimated values based on hydantoin thermochemical studies .

Stability and Decomposition Pathways

- This compound : The N(1)-chlorine stabilizes the ring against hydrolysis but decomposes under strong alkaline conditions to release hypochlorous acid (HOCl) .

- N(1)-Unsubstituted Hydantoins : Rapidly degrade in solvents like DMSO via elimination reactions (e.g., forming 5-methylene derivatives) .

- Thiohydantoins : Susceptible to oxidative desulfurization, yielding oxo-hydantoins under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.